methyl 4-methoxy-2-oxopent-3-enoate
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Overview
Description
Methyl 4-methoxy-2-oxopent-3-enoate is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol It is a methyl ester derivative of 4-methoxy-2-oxopent-3-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-2-oxopent-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxy-2-oxopentanoic acid.
Reduction: Formation of 4-methoxy-2-hydroxypent-3-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-2-oxopent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-oxopent-3-enoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 4-methoxy-2-oxopentanoate
- Ethyl 4-methoxy-2-oxopent-3-enoate
- Methyl 4-ethoxy-2-oxopent-3-enoate
Comparison: Methyl 4-methoxy-2-oxopent-3-enoate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
85258-70-4 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.2 |
Purity |
85 |
Origin of Product |
United States |
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